3,3-Difluoro-4-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-hydroxybutan-2-one is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on its carbon chain. This compound belongs to the class of beta-hydroxy ketones, which are known for their unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through various chemical reactions, including the fluorination of 4-hydroxybutan-2-one followed by subsequent hydroxylation.
Industrial Production Methods: On an industrial scale, the compound is typically produced using advanced chemical processes that ensure high purity and yield. These methods often involve the use of specialized catalysts and controlled reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involving the fluorine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Fluorinated alcohols and other substituted compounds.
Scientific Research Applications
3,3-Difluoro-4-hydroxybutan-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Difluoro-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
4-Hydroxy-2-butanone: A closely related compound without fluorine atoms.
3,3-Difluoropropanol: Another fluorinated compound with a similar structure.
Uniqueness: 3,3-Difluoro-4-hydroxybutan-2-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which significantly influences its chemical reactivity and biological activity compared to its similar counterparts.
Properties
Molecular Formula |
C4H6F2O2 |
---|---|
Molecular Weight |
124.09 g/mol |
IUPAC Name |
3,3-difluoro-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H6F2O2/c1-3(8)4(5,6)2-7/h7H,2H2,1H3 |
InChI Key |
ABJVKQQWNODIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.